

Selectivity Profile of GSK-LSD1 Dihydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name:	GSK-LSD1 Dihydrochloride
CAS No.:	1821798-25-7
Cat. No.:	B1192839

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-LSD1 Dihydrochloride, also known as GSK2879552, is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of **GSK-LSD1 Dihydrochloride**, detailing its inhibitory activity against LSD1 and other related enzymes. Furthermore, this guide outlines the experimental methodologies for key assays and visualizes the signaling pathways modulated by this inhibitor.

Data Presentation: Selectivity Profile

GSK-LSD1 Dihydrochloride demonstrates remarkable selectivity for LSD1 over other closely related flavin-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2) and

Monoamine Oxidases A and B (MAO-A and MAO-B).[1] The quantitative data summarizing the inhibitory potency and selectivity are presented below.

Target Enzyme	IC50 / K _i (nM)	Selectivity vs. LSD1	Reference
LSD1 (KDM1A)	16 (IC50)	-	[1]
LSD2 (KDM1B)	>100,000	>6250-fold	[2]
MAO-A	>100,000	>6250-fold	[2]
MAO-B	>100,000	>6250-fold	[2]

Experimental Protocols

Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Demethylase Assay

This assay quantitatively measures the enzymatic activity of LSD1 through a coupled reaction that produces a fluorescent signal. The demethylation of a substrate by LSD1 generates hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex® Red, into a highly fluorescent product, resorufin. [3][4][5] The rate of fluorescence increase is directly proportional to the LSD1 activity.

Materials:

- Recombinant human LSD1 enzyme
- **GSK-LSD1 Dihydrochloride**
- Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
- Horseradish Peroxidase (HRP)
- Amplex® Red reagent
- Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

- Black, opaque microplates
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **GSK-LSD1 Dihydrochloride** in the reaction buffer.
- In a microplate well, combine the recombinant LSD1 enzyme and the **GSK-LSD1 Dihydrochloride** dilution.
- Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature to allow for binding.
- Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
- Immediately add the detection mixture containing HRP and Amplex® Red.
- Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~570 nm and ~585 nm, respectively).[4]
- Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Cellular Assay: Cell Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8] This assay is commonly used to assess the anti-proliferative effects of compounds like GSK-LSD1 on cancer cell lines.

Materials:

- MOLM-13 (or other relevant) cancer cell line
- **GSK-LSD1 Dihydrochloride**

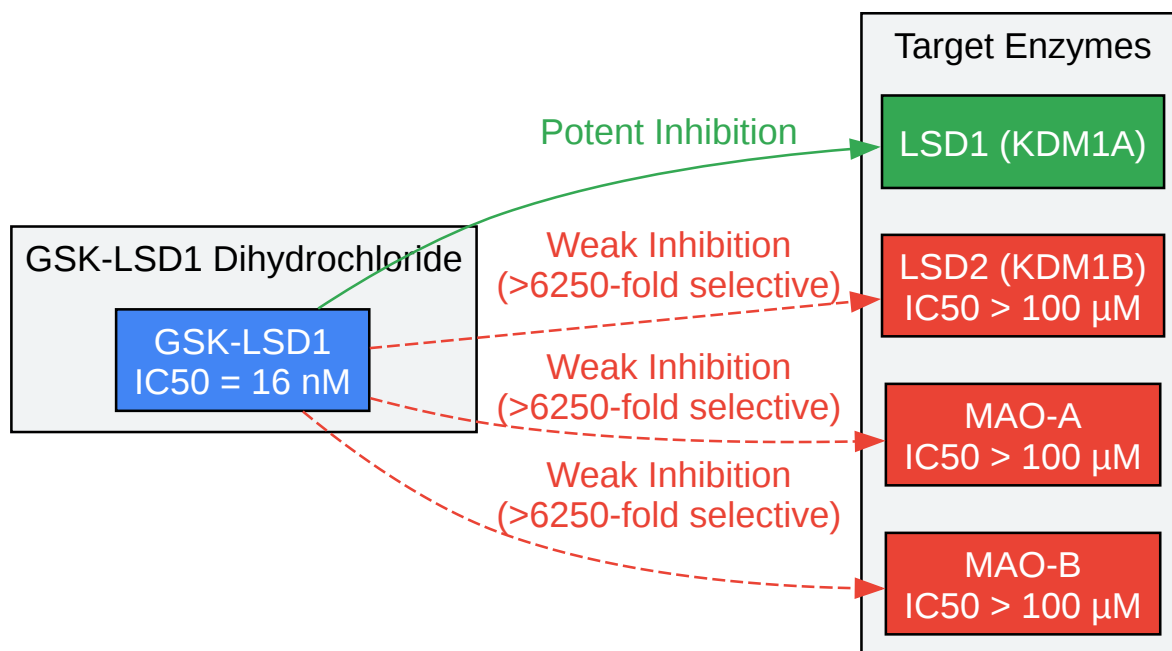
- Cell culture medium and supplements
- Opaque-walled multiwell plates (e.g., 96-well)
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

- Seed MOLM-13 cells into the wells of an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- Prepare a serial dilution of **GSK-LSD1 Dihydrochloride** in the cell culture medium.
- Treat the cells with the different concentrations of **GSK-LSD1 Dihydrochloride** and include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 6 days).[9]
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations.

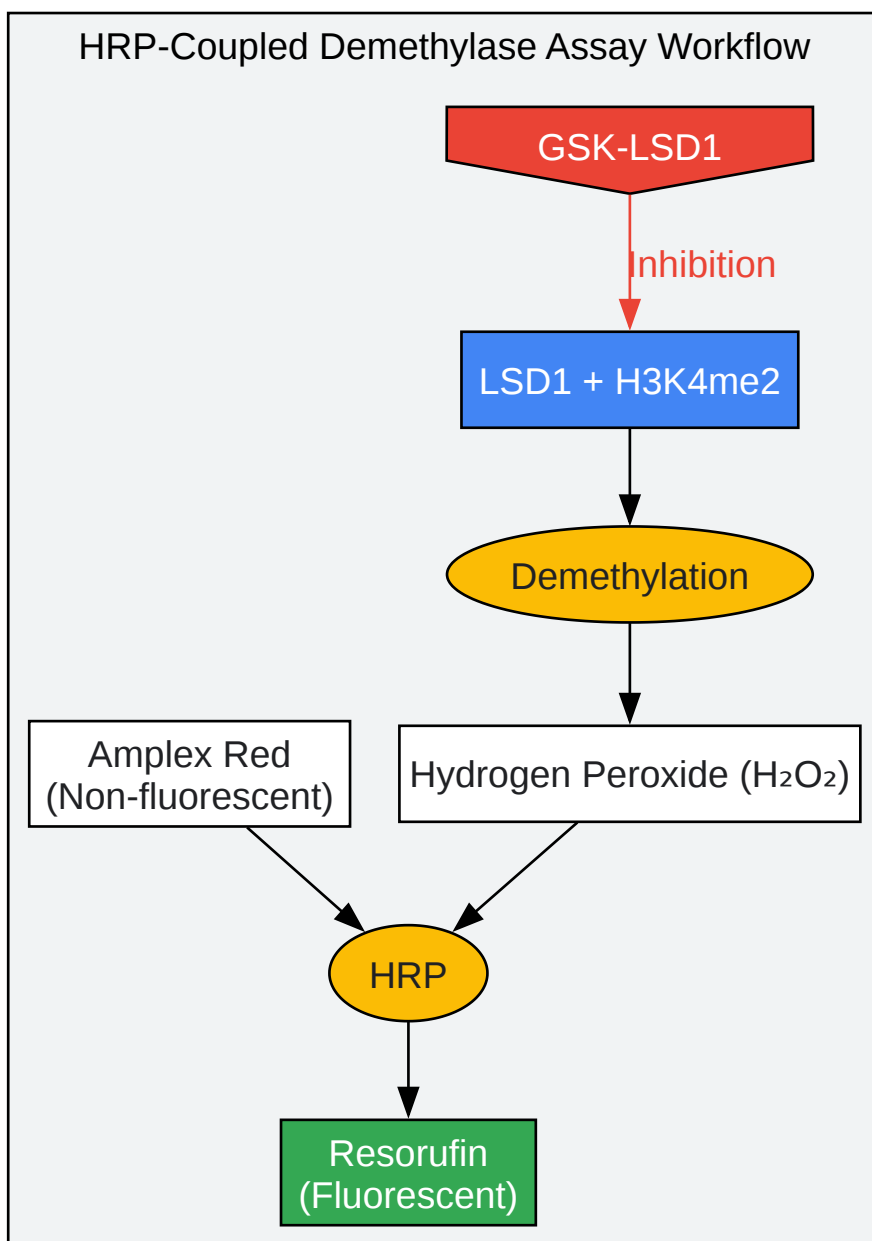
Mandatory Visualization

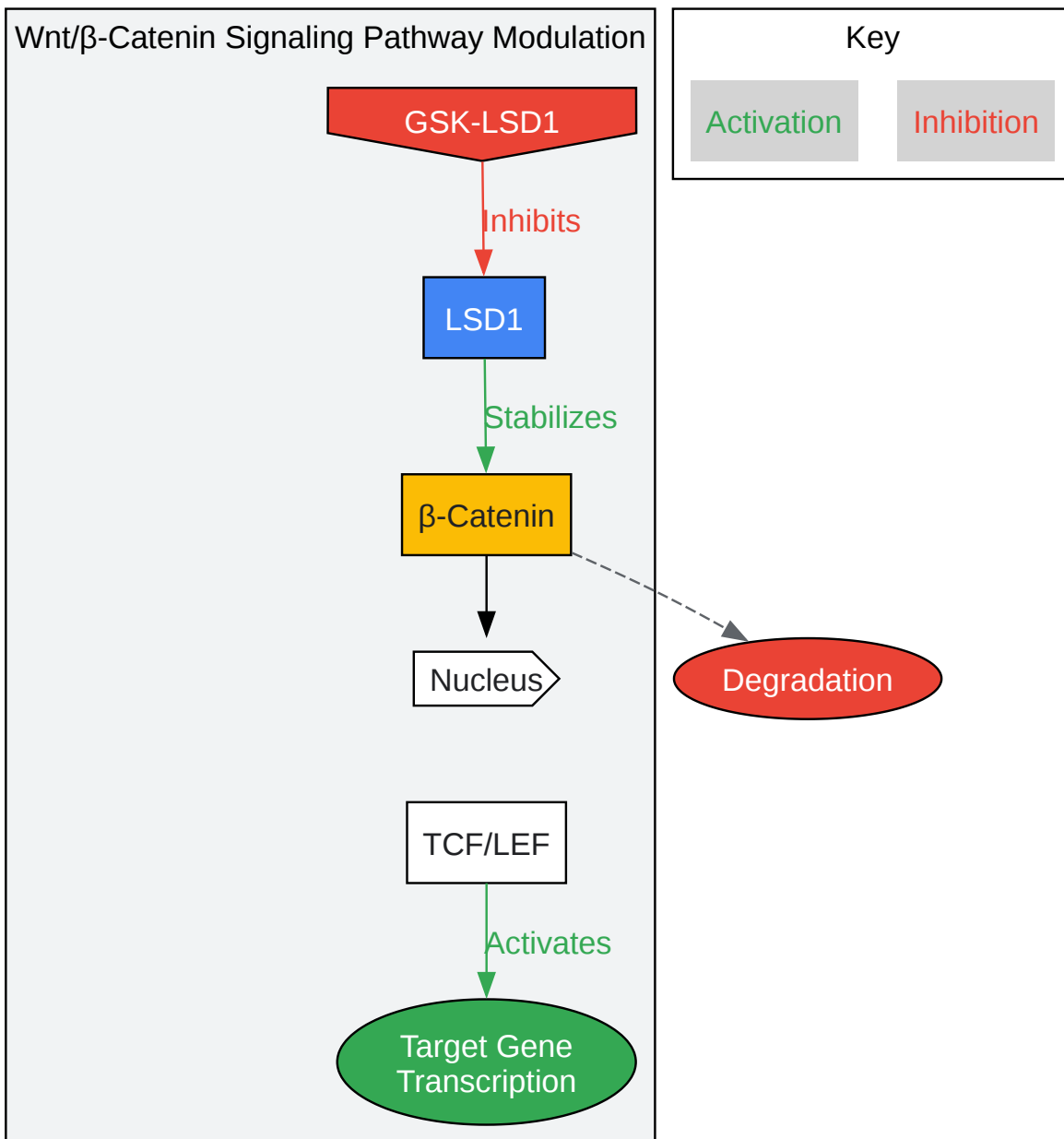
Signaling Pathways and Experimental Workflows

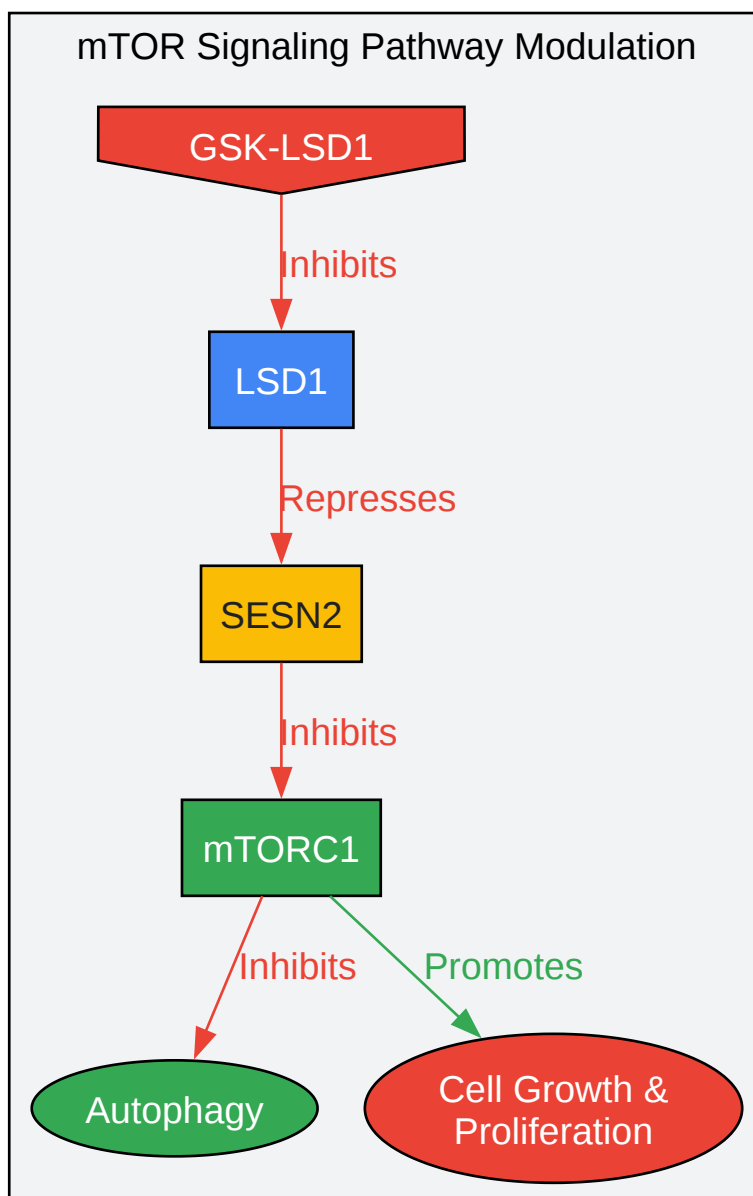


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Caption: Selectivity profile of **GSK-LSD1 Dihydrochloride**.







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References

- [1. Probe GSK-LSD1 | Chemical Probes Portal \[chemicalprobes.org\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
- [5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. OUH - Protocols \[ous-research.no\]](#)
- [7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol \[promega.com\]](#)
- [8. promega.com \[promega.com\]](#)
- [9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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